

Physical and chemical properties of Echinomycin

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Compound Name: Echinomycin

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An In-depth Technical Guide to the Physical and Chemical Properties of **Echinomycin**

Introduction

Echinomycin, also known as Quinomycin A, is a potent polypeptide quinoxaline antibiotic produced by various species of *Streptomyces*, including *Streptomyces echinatus*.^{[1][2]} It belongs to the quinoxaline family of antibiotics and is notable for its significant antitumor, antimicrobial, and antiviral activities.^{[1][2]} The unique chemical structure of **echinomycin**, featuring a cyclic depsipeptide core with two quinoxaline chromophores, allows it to act as a DNA bis-intercalator.^{[2][3]} This mechanism of action, where it binds to specific DNA sequences, underpins its biological effects, primarily the inhibition of DNA replication and RNA synthesis.^{[4][5]}

This technical guide provides a comprehensive overview of the physical and chemical properties of **echinomycin**, details its mechanism of action, and outlines key experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

Echinomycin is a crystalline solid with limited solubility in aqueous solutions but good solubility in several organic solvents.^{[4][6]} Its stability is dependent on storage conditions, with recommendations for refrigeration for both bulk powder and stock solutions.^{[1][4][7]}

Property	Value	Reference(s)
Molecular Formula	C ₅₁ H ₆₄ N ₁₂ O ₁₂ S ₂	[1][4]
Molecular Weight	1101.3 g/mol	[4][8]
CAS Number	512-64-1	[1][4]
Appearance	Slightly hygroscopic crystals; White to beige solid	[6][7]
Melting Point	217-218 °C	[6][7]
Optical Rotation	[α] ²⁰ D = -310° (c = 0.86 in chloroform)	[6]
Solubility	Soluble: Chloroform (10 mg/mL), DMSO (up to 5 mg/mL), Methanol (1 mg/mL), Dioxane.[1][6][8] Insoluble: Water, Petroleum Ether, Hexane.[4][6] Slightly Soluble: 0.4 mg/mL in 5% Cremophor EL / 5% ethanol / 90% water. [4]	
Stability	Bulk powder should be stored at ≤5 °C.[4] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[7] Stable for at least one year as supplied.[7]	
UV Absorption Maximum	In Methanol: 243 nm, 320 nm	[6]

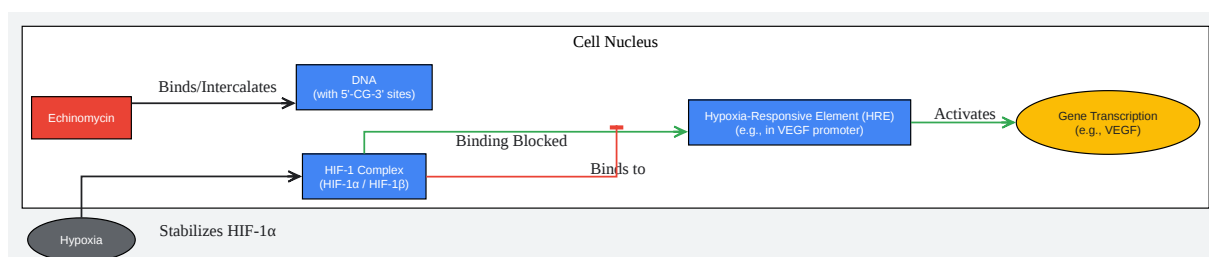
Mechanism of Action and Signaling Pathways

Echinomycin's primary mechanism of action is its ability to intercalate into double-stranded DNA.[4] It binds preferentially to sites containing the 5'-CG-3' base-pair sequence, effectively acting as a "molecular staple" that crosslinks the DNA strands.[1][9] This interaction inhibits

crucial cellular processes like DNA replication and RNA synthesis, leading to its cytotoxic effects.[4]

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A key consequence of **echinomycin's** DNA binding is the potent inhibition of Hypoxia-Inducible Factor 1 (HIF-1).[10] HIF-1 is a critical transcription factor in cellular responses to hypoxia, controlling genes involved in angiogenesis, metabolism, and cell survival, which are vital for tumor progression.[10][11] **Echinomycin** does not affect HIF-1 α protein levels but blocks its ability to bind to the Hypoxia-Responsive Element (HRE) sequences within the promoters of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[8][11] This selective inhibition disrupts the hypoxic response in cancer cells.



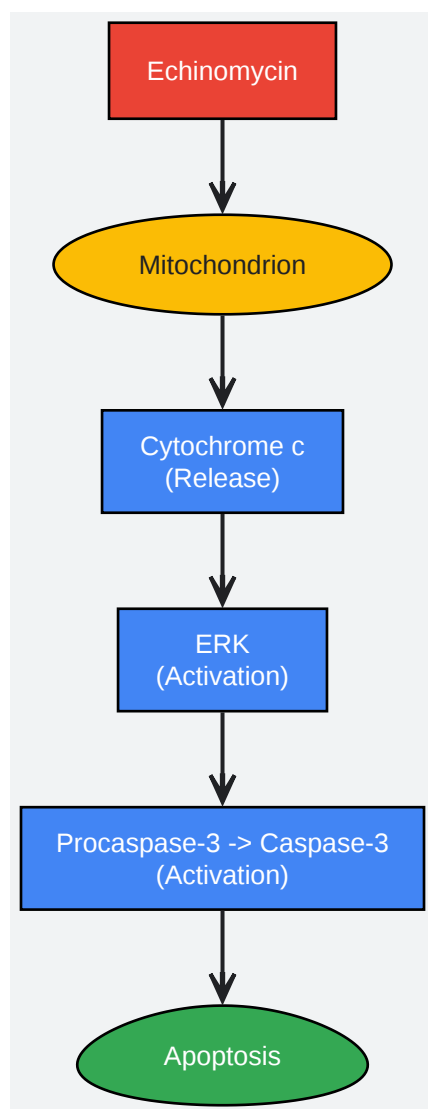
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Caption: **Echinomycin** inhibits HIF-1 by intercalating into DNA, blocking HIF-1 binding to the HRE.

Induction of Apoptosis

Echinomycin is a potent inducer of apoptosis in various cancer cell lines.[12] Studies in human colon cancer cells (HT-29) have revealed that its apoptotic mechanism involves the mitochondrial pathway. The process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently triggers the activation of caspase-9 and the

executioner caspase-3.[12] Furthermore, the activation of the Extracellular signal-Regulated Kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) pathway, has been shown to be a crucial step between cytochrome c release and caspase-3 activation.[12]



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Caption: Apoptotic signaling cascade induced by **Echinomycin** in cancer cells.

Experimental Protocols

This section details methodologies for key experiments used to characterize the activity of **echinomycin**.

Analytical Chromatography

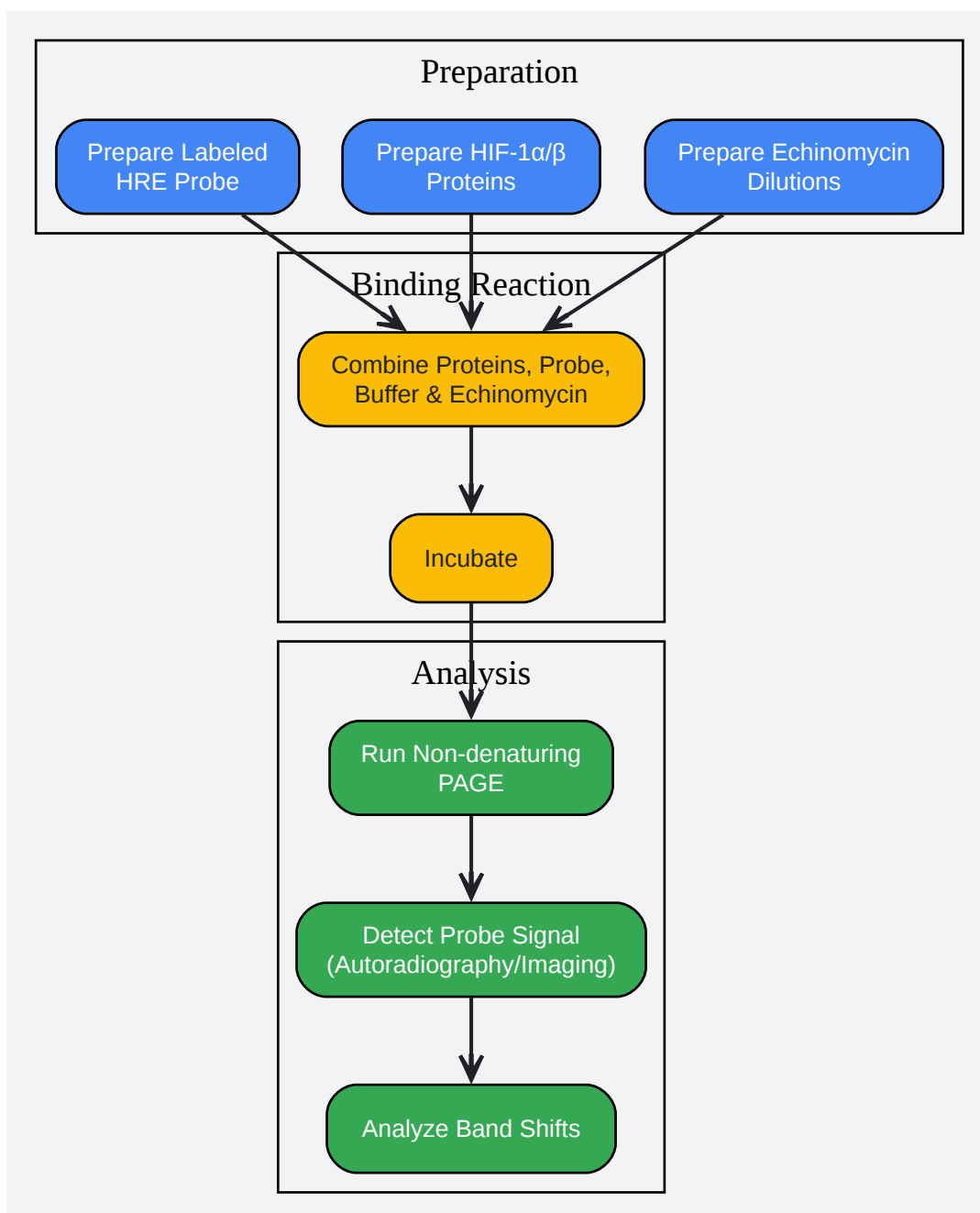
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of **echinomycin**.

- Objective: To determine the purity of an **echinomycin** sample.
- Methodology:
 - Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[\[13\]](#)
 - Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The exact ratio may require optimization. For example, a starting point could be Methanol:Water (70:30 v/v).[\[13\]](#)[\[14\]](#)
 - Flow Rate: 1.0 mL/min.[\[15\]](#)
 - Detection: UV detector set to one of **echinomycin**'s absorbance maxima, typically 243 nm or 320 nm.[\[6\]](#)[\[8\]](#)
 - Sample Preparation: Prepare a stock solution of **echinomycin** in a suitable solvent like methanol or DMSO. Dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[\[13\]](#)
 - Injection Volume: 20 µL.[\[13\]](#)
 - Analysis: The retention time of the major peak is compared to a certified reference standard. Purity is calculated based on the area of the **echinomycin** peak relative to the total area of all peaks in the chromatogram.

HIF-1 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to demonstrate that **echinomycin** directly inhibits the binding of the HIF-1 protein complex to its DNA target sequence.[\[11\]](#)[\[16\]](#)

- Objective: To visualize the inhibition of HIF-1 binding to a Hypoxia-Responsive Element (HRE) oligonucleotide by **echinomycin**.
- Methodology:
 - Reagents: Recombinant HIF-1 α and HIF-1 β proteins, a double-stranded DNA oligonucleotide probe containing the HRE sequence and labeled with a radioactive (e.g., ^{32}P) or fluorescent tag, unlabeled ("cold") competitor HRE probe, and non-specific competitor DNA (e.g., poly(dI-dC)).
 - Binding Reaction: In a microcentrifuge tube, combine a binding buffer, the labeled HRE probe, recombinant HIF-1 α / β proteins, and non-specific competitor DNA. For the inhibition sample, pre-incubate the proteins and DNA with the desired concentration of **echinomycin** before adding the labeled probe.
 - Controls: Include a lane with only the labeled probe (no protein), a lane with probe and proteins (positive control showing a shifted band), and a lane with probe, proteins, and excess cold competitor probe (to demonstrate binding specificity).
 - Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the electrophoresis at 4°C to separate protein-DNA complexes from free probe.
 - Detection: Dry the gel and expose it to X-ray film (for ^{32}P) or image it using a suitable fluorescence scanner.
 - Analysis: The positive control lane should show a band that has migrated slower (is "shifted") than the free probe. The presence of **echinomycin** should cause a dose-dependent decrease in the intensity of this shifted band, demonstrating inhibition of binding.[\[11\]](#)



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Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of **echinomycin** on cancer cell lines by measuring metabolic activity.^[17]

- Objective: To determine the IC_{50} (half-maximal inhibitory concentration) of **echinomycin** for a specific cell line.
- Methodology:
 - Cell Seeding: Seed cells (e.g., HT-29, U251) in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Drug Treatment: Prepare serial dilutions of **echinomycin** in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of **echinomycin**. Include untreated cells as a control.
 - Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
 - MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
 - Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 - Measurement: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
 - Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the **echinomycin** concentration and use a non-linear regression to determine the IC_{50} value.[\[18\]](#)

Conclusion

Echinomycin is a complex natural product with well-defined physical and chemical properties. Its potent biological activity stems from its unique ability to bis-intercalate into DNA, leading to the inhibition of critical cellular processes and the induction of apoptosis. A particularly significant mechanism is its ability to block the DNA-binding activity of the HIF-1 transcription factor, making it a valuable tool for cancer research and a lead compound for the development

of novel anticancer therapeutics. The experimental protocols described herein provide a foundation for the continued investigation and characterization of this and similar compounds.

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